2-{[(4-Bromo-3-methylphenyl)methyl]amino}propan-1-ol

Lipophilicity Drug-likeness Physicochemical profiling

2-{[(4-Bromo-3-methylphenyl)methyl]amino}propan-1-ol (CAS 1518830-75-5) is a secondary N-benzyl amino alcohol with the molecular formula C₁₁H₁₆BrNO and a molecular weight of 258.15 g/mol. The compound bears a 4-bromo-3-methylphenyl moiety linked via a methylene spacer to a 2-aminopropan-1-ol backbone, endowing it with one primary hydroxyl group, one secondary amine, and an aryl bromide handle for further derivatization.

Molecular Formula C11H16BrNO
Molecular Weight 258.15 g/mol
Cat. No. B13226266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(4-Bromo-3-methylphenyl)methyl]amino}propan-1-ol
Molecular FormulaC11H16BrNO
Molecular Weight258.15 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)CNC(C)CO)Br
InChIInChI=1S/C11H16BrNO/c1-8-5-10(3-4-11(8)12)6-13-9(2)7-14/h3-5,9,13-14H,6-7H2,1-2H3
InChIKeyIBBYUBUDWWLOSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[(4-Bromo-3-methylphenyl)methyl]amino}propan-1-ol – Structural Identity, Molecular Properties, and Procurement Context


2-{[(4-Bromo-3-methylphenyl)methyl]amino}propan-1-ol (CAS 1518830-75-5) is a secondary N-benzyl amino alcohol with the molecular formula C₁₁H₁₆BrNO and a molecular weight of 258.15 g/mol [1]. The compound bears a 4-bromo-3-methylphenyl moiety linked via a methylene spacer to a 2-aminopropan-1-ol backbone, endowing it with one primary hydroxyl group, one secondary amine, and an aryl bromide handle for further derivatization [1]. It is supplied as a research-grade building block with a typical purity specification of 95% .

Why Close Analogs of 2-{[(4-Bromo-3-methylphenyl)methyl]amino}propan-1-ol Cannot Be Treated as Interchangeable


Although multiple C₁₀–C₁₂ bromo-methylphenyl amino alcohols share the same halogenation pattern, their physicochemical and reactivity profiles diverge meaningfully. The position of the hydroxyl group (primary vs. secondary), the length of the N-alkyl spacer, and the nature of the nitrogen substituent (N-benzyl vs. N-phenyl) each alter lipophilicity, conformational flexibility, hydrogen-bonding capacity, and chemical reactivity [1]. Even among regioisomers with identical molecular formulas, differences in computed LogP, rotatable bond count, and topological polar surface area predict different pharmacokinetic and synthetic behaviour [2]. These differences render generic substitution scientifically unsound without explicit comparative validation.

Quantitative Differentiation of 2-{[(4-Bromo-3-methylphenyl)methyl]amino}propan-1-ol Against Its Closest Structural Analogs


Balanced Lipophilicity (XLogP3) Relative to Regioisomeric and N-Phenyl Analogs

The target compound exhibits a computed XLogP3-AA of 2.1, placing it in an intermediate lipophilicity window among close analogs. This value is 0.1 log unit higher than the 3-propanol regioisomer (XLogP3 2.0) and 0.6 log unit lower than the N-phenyl analog 1-[(4-bromo-3-methylphenyl)amino]-2-propanol (XLogP3 2.7) [1][2]. Compared with the gem-dimethyl derivative (Logp 2.82, Fluorochem) and the β-amino alcohol isomer (XLogP3 1.5), the target compound avoids both excessive hydrophobicity and excessive hydrophilicity [3].

Lipophilicity Drug-likeness Physicochemical profiling

Optimized Rotatable Bond Count for Conformational Sampling vs. Regioisomeric and Chain-Shortened Analogs

The target compound possesses 4 rotatable bonds, determined by the methylene spacer and the 2-aminopropanol chain [1]. The 3-propanol regioisomer carries 5 rotatable bonds, while the ethanol homolog (C10) and the N-phenyl analog each have only 3 rotatable bonds [2][3]. A rotatable bond count of 4 is widely regarded as favourable for maintaining oral bioavailability while allowing sufficient conformational adaptation to target binding sites.

Conformational flexibility Molecular recognition Ligand efficiency

N-Benzyl Secondary Amine vs. N-Phenyl Aniline-Type Basicity and Reactivity Differentiation

The target compound features an N-benzyl secondary amine, which is a stronger base and better nucleophile than the N-phenyl (aniline-type) nitrogen in 1-[(4-bromo-3-methylphenyl)amino]-2-propanol [1]. In the N-phenyl analog, the nitrogen lone pair is delocalized into the aromatic π-system, reducing both basicity (typical anilinium pKa ~4.6) and nucleophilic reactivity. In contrast, the N-benzyl amine retains alkylamine-like basicity (predicted pKa ~9–10), enabling efficient N-alkylation, N-acylation, and reductive amination without the need for activating agents [2].

Amine basicity Nucleophilicity Derivatization chemistry

Primary Hydroxyl Group Advantage for Chemoselective Derivatization Over Secondary Alcohol Analogs

The target compound contains a primary hydroxyl group at the propan-1-ol terminus, enabling chemoselective oxidation, tosylation, or silylation under conditions where secondary alcohols are less reactive [1]. In contrast, 1-[(4-bromo-3-methylphenyl)amino]-2-propanol presents a secondary alcohol, which is sterically more hindered and resistant to many common derivatization protocols [2]. Primary alcohols are preferentially oxidized to aldehydes or carboxylic acids using TEMPO/bleach or pyridinium chlorochromate, whereas secondary alcohols require harsher conditions or yield ketones that may be susceptible to further unwanted reactions [3].

Alcohol reactivity Chemoselective oxidation Protecting group strategy

Molecular Weight and Atom Economy for Fragment-Based Screening vs. Higher-MW gem-Dimethyl Analog

With a molecular weight of 258.15 g/mol, the target compound sits within the acceptable range for fragment-based screening (typically MW <300 Da) while offering greater structural complexity than the ethanol homolog (MW 244.13 g/mol) [1]. The gem-dimethyl analog (MW 272.19 g/mol) exceeds the preferred fragment MW ceiling and adds two extra sp³ carbons that increase lipophilicity (Logp 2.82) without contributing additional hydrogen-bonding capacity (HBD=2, HBA=2 remain unchanged) . The target compound thus provides a favourable balance of molecular complexity and fragment-like properties.

Fragment-based drug discovery Ligand efficiency Molecular complexity

Recommended Application Scenarios for 2-{[(4-Bromo-3-methylphenyl)methyl]amino}propan-1-ol Based on Quantitative Differentiation Evidence


Medicinal Chemistry Fragment Library Design Requiring Balanced LogP and Conformational Flexibility

The target compound's XLogP3 of 2.1 [1] and 4 rotatable bonds place it in an optimal physicochemical space for fragment-based drug discovery. It avoids the excessive lipophilicity of the N-phenyl analog (XLogP3 2.7) while offering one additional rotatable bond compared to the ethanol homolog, providing better conformational sampling potential during molecular docking. Its MW of 258.15 Da meets the Astex Rule of Three (MW <300, LogP ≤3, HBD ≤3, HBA ≤3) [1].

Scaffold for Parallel Library Synthesis via Selective N-Functionalization

The N-benzyl secondary amine (predicted pKa ~9–10) exhibits alkylamine-like basicity, enabling efficient N-alkylation, N-acylation, and sulfonylation under mild conditions without requiring pre-activation [2]. In contrast, the N-phenyl analog (pKa ~4.6) would demand harsher conditions or coupling reagents. This reactivity advantage makes the target compound a superior scaffold for high-throughput parallel synthesis of diverse screening libraries.

Chemoselective Bioconjugation via Primary Alcohol Handle in the Presence of Secondary Amine

The primary hydroxyl group can be selectively oxidized, tosylated, or coupled to fluorophores or affinity tags under conditions that leave the secondary amine intact [3]. This is not achievable with 1-[(4-bromo-3-methylphenyl)amino]-2-propanol, where the secondary alcohol is less reactive and prone to elimination side products under forcing conditions [3]. The target compound thus enables orthogonal functionalization strategies critical for chemical probe development.

Synthetic Intermediate for N-Benzyl-β-amino Alcohol-Derived Chiral Ligands or Organocatalysts

The combination of a primary alcohol, a secondary N-benzyl amine, and an aryl bromide suitable for cross-coupling makes this compound a versatile chiral pool precursor. The propanol backbone can be elaborated into oxazolidinones, β-amino alcohols, or amino diols used as chiral auxiliaries or ligands in asymmetric catalysis [2]. The 4-position bromine provides a handle for late-stage Suzuki or Buchwald-Hartwig diversification.

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